5-Chloro-3-(4-chloro-benzyl)-[1,2,4]thiadiazole
Overview
Description
5-Chloro-3-(4-chloro-benzyl)-[1,2,4]thiadiazole is a derivative of the thiadiazole group . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It is a versatile scaffold widely studied in medicinal chemistry due to its mesoionic character, which allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .
Scientific Research Applications
Synthesis and Antimicrobial Applications
Antimicrobial Agents
The synthesis of formazans from Mannich base derivatives of thiadiazoles, including compounds structurally related to 5-Chloro-3-(4-chloro-benzyl)-[1,2,4]thiadiazole, has shown moderate activity against pathogenic bacterial and fungal strains, such as Escherichia coli, Salmonella typhi, Aspergillus niger, Penicillium species, and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014).
Antifungal and Antibacterial Agents
New thiadiazoles have been synthesized and evaluated for their antifungal and antibacterial activities against a variety of microorganisms, including Aspergillus niger, Bacilus subtilis, and Staphylococcus aureus, showcasing their potential as bioactive compounds (Shukla & Srivastava, 2008).
Synthesis and Biological Evaluation
Biological Activities of Benzofuran Derivatives
The synthesis of benzofuran derivatives incorporating thiadiazole moieties has been explored, with evaluations of their antibacterial and antifungal activities, indicating the potential for pharmaceutical applications (Sangapure & Basawaraj, 2004).
Fungicidal Activity
Compounds structurally similar to 5-Chloro-3-(4-chloro-benzyl)-[1,2,4]thiadiazole have demonstrated significant fungicidal activity against rice sheath blight, a major disease affecting rice in China, suggesting their use in agricultural applications (Chen, Li, & Han, 2000).
Novel Synthesis Methods
Microwave-Assisted Synthesis
Rapid synthesis techniques, such as microwave-assisted synthesis, have been applied to produce triazolo[3,4-b][1,3,4]thiadiazoles, showcasing the efficiency and convenience of modern synthetic methods in producing these compounds (Raval, Patel, Patel, & Desai, 2010).
Synthesis of Indolium-2-thiolates
Innovative methods have been explored for the synthesis of indolium-2-thiolates via base-induced transformation of thiadiazoles, indicating a novel approach to constructing complex heterocyclic compounds (Androsov, 2008).
Future Directions
Thiadiazole derivatives, including 5-Chloro-3-(4-chloro-benzyl)-[1,2,4]thiadiazole, have shown significant therapeutic potential . They have a wide range of therapeutic activities, including antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial activities . Therefore, there is considerable interest in further exploring and developing these compounds for various therapeutic applications.
properties
IUPAC Name |
5-chloro-3-[(4-chlorophenyl)methyl]-1,2,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2S/c10-7-3-1-6(2-4-7)5-8-12-9(11)14-13-8/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHYORRNWREZMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NSC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(4-chloro-benzyl)-[1,2,4]thiadiazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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